molecular formula C12H17N3O2 B2482324 (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2310082-52-9

(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2482324
CAS No.: 2310082-52-9
M. Wt: 235.287
InChI Key: FYZJILUVDVAKHA-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. It has been extensively studied for its potential use in cancer therapy and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar isoxazole derivatives showcases the versatility of these compounds in generating a variety of structures with potential biological activities. Specifically, 5-amino-3-(pyrrol-2-yl)isoxazoles have been selectively prepared, demonstrating the chemical reactivity and synthetic utility of isoxazole rings in complex molecule construction (Sobenina et al., 2005). This work underlines the foundational chemistry that supports the generation of compounds like (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone for diverse applications.

Pharmacological Potential

  • The design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives as sodium channel blockers and anticonvulsant agents illustrate the therapeutic potential of structurally related compounds. One such compound demonstrated significant efficacy in the maximal electroshock (MES) test, indicating its potential as a potent anticonvulsant agent with a high protective index compared to phenytoin, a reference drug (Malik & Khan, 2014). This highlights the possible pharmacological applications of isoxazole and pyrrolidine derivatives in neurological disorders.

Antimicrobial and Anticancer Activities

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity. This research suggests the potential of compounds with isoxazole and pyrrolidine components to serve as templates for developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Bioactivation Pathways

  • The elucidation of bioactivation pathways of isoxazole derivatives in human liver microsomes reveals important insights into their metabolic stability and potential toxicological profiles. A study on a 3,4-unsubstituted isoxazole highlighted the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening, emphasizing the importance of understanding these pathways for developing safer therapeutic agents (Yu et al., 2011).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-11(6-13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJILUVDVAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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